molecular formula C9H9NO2 B109912 3,4-Dihydroisoquinoline-6,7-diol CAS No. 4602-83-9

3,4-Dihydroisoquinoline-6,7-diol

Cat. No. B109912
CAS RN: 4602-83-9
M. Wt: 163.17 g/mol
InChI Key: WQFVTSPRATYMNQ-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinoline-6,7-diol is a chemical compound . It is used as a reagent for the synthesis of 6,7-dihydroxy-3,4-dihydroisoquinline .


Synthesis Analysis

A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline has been developed based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid .


Chemical Reactions Analysis

The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid .


Physical And Chemical Properties Analysis

3,4-Dihydroisoquinoline-6,7-diol is a yellow to brownish crystalline powder or flakes .

Scientific Research Applications

Antitumor Activity

3,4-Dihydroisoquinolines have been explored for their potential in antitumor activities. A study synthesized a novel class of 3,4-dihydroisoquinolines, demonstrating moderate antitumor activities in vitro (Zhu et al., 2011). Another research synthesized derivatives of 3,4-dihydroisoquinoline and evaluated them for cytotoxicity against various cancer cell lines, finding some compounds with notable antitumor potential (Saleh et al., 2020).

Synthesis Techniques and Applications

Several studies have focused on the synthesis of 3,4-dihydroisoquinolines, leveraging different techniques and exploring their applications. For example, a Ru-catalyzed synthesis approach was developed, showing potential applications in creating N-containing polycyclic aromatic compounds (He et al., 2016). Another study demonstrated a visible light photocatalytic method for synthesizing 3,4-dihydroisoquinolinones, a class closely related to 3,4-dihydroisoquinolines (Yu et al., 2017).

As Precursors for Alkaloid Synthesis

3,4-Dihydroisoquinolines serve as precursors for various alkaloids. A research outlined the use of 3,4-dihydroisoquinolines in synthesizing benzylisoquinoline alkaloids, highlighting their utility in preparing natural product derivatives (Blank & Opatz, 2011).

Antioxidant Activity

Intracellular antioxidant activities of 3,4-dihydroisoquinoline derivatives were studied, revealing some compounds' ability to scavenge reactive oxygen and nitrogen species, potentially protecting DNA and cellular structures (Guśpiel et al., 2016).

Anticonvulsant Potential

Research on 3,4-dihydroisoquinolin derivatives has shown potential anticonvulsant effects. A study synthesized novel derivatives and evaluated them in anticonvulsant tests, with some compounds showing promising results (Zhang et al., 2016).

properties

IUPAC Name

3,4-dihydroisoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-5,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCQVMIYUGOTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=CC(=C(C=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90421366
Record name 3,4-dihydroisoquinoline-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroisoquinoline-6,7-diol

CAS RN

4602-83-9
Record name 3,4-dihydroisoquinoline-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroisoquinoline-6,7-diol
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3,4-Dihydroisoquinoline-6,7-diol
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3,4-Dihydroisoquinoline-6,7-diol
Reactant of Route 4
3,4-Dihydroisoquinoline-6,7-diol
Reactant of Route 5
3,4-Dihydroisoquinoline-6,7-diol
Reactant of Route 6
3,4-Dihydroisoquinoline-6,7-diol

Citations

For This Compound
2
Citations
H Uchimasu, K Matsumura, M Tsuda, K Kumagai… - Tetrahedron, 2016 - Elsevier
Novel guanidine alkaloids dopargimine (1) and mellpaladines A–C (2–4) were isolated from a Palauan Didemnidae tunicate. The structures of 1–4 were elucidated on the basis of …
Number of citations: 15 www.sciencedirect.com
SM Ali, R Siddiqui, SK Ong, MR Shah, A Anwar… - Applied microbiology …, 2017 - Springer
Infectious diseases remain a significant threat to human health, contributing to more than 17 million deaths, annually. With the worsening trends of drug resistance, there is a need for …
Number of citations: 65 link.springer.com

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